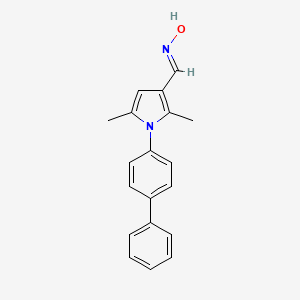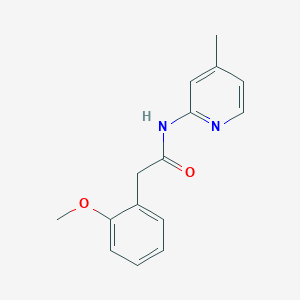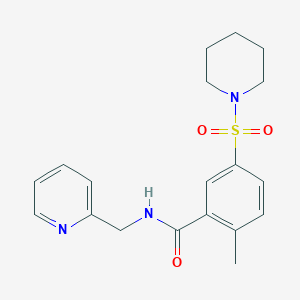
2-methyl-5-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-methyl-5-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide" often involves complex reactions including conjugate additions, cyclizations, and substitutions. For example, a method described by Back and Nakajima (2000) involves conjugate additions to acetylenic sulfones followed by intramolecular acylation to afford cyclic enamine sulfones, a process that may be relevant to the synthesis of similar compounds (Back & Nakajima, 2000).
Molecular Structure Analysis
Understanding the molecular structure of such a compound requires detailed theoretical and experimental analysis. For instance, conformational studies on related dopamine antagonistic benzamide drugs by van de Waterbeemd and Testa (1983) could provide insights into the preferred conformations and potential bioactive forms of benzamide derivatives, including those with pyrrolidyl and piperidyl groups (van de Waterbeemd & Testa, 1983).
Chemical Reactions and Properties
Chemical reactions involving "2-methyl-5-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide" and its derivatives can be complex, involving multiple steps and specific conditions. The synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, showcases the intricate steps involved in incorporating functional groups onto the benzamide backbone, which may be relevant to the chemical reactions of the target compound (Gawell, 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for understanding the behavior of chemical compounds under different conditions. These properties are often determined experimentally and are essential for the formulation and application of the compound in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential biological activity, are determined through both theoretical calculations and experimental studies. For instance, theoretical conformational studies and molecular docking studies, like those conducted by Hussain et al. (2016) on benzamide derivatives for Alzheimer’s disease, provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Hussain et al., 2016).
Wissenschaftliche Forschungsanwendungen
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances
This study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including various benzamide derivatives. The method is promising for quality control of similar compounds, owing to its simplicity, effectiveness, and affordability (Ye et al., 2012).
Synthesis of Piperidine and Pyrrolidine Derivatives
Another research explored a convenient route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines from acetylenic sulfones, showcasing the versatility of such structures in synthesizing complex cyclic compounds with potential pharmaceutical applications (Back & Nakajima, 2000).
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
In a study on the metabolism of flumatinib, a tyrosine kinase inhibitor, researchers identified the main metabolic pathways in humans. The study provides insights into the metabolic fate of benzamide derivatives in clinical settings (Gong et al., 2010).
Pharmacological Characterization of a Kappa-Opioid Receptor Antagonist
Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a novel kappa-opioid receptor antagonist highlights the chemical's high affinity and selectivity, offering potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
A study synthesized novel benzodifuranyl and triazines derivatives from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties. This research illustrates the potential of benzamide derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis and Antiarrhythmic Activity of Benzamides
Benzamides with trifluoroethoxy ring substituents were synthesized and evaluated for antiarrhythmic activity, demonstrating the therapeutic potential of such compounds in treating arrhythmias (Banitt et al., 1977).
Eigenschaften
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-17(26(24,25)22-11-5-2-6-12-22)13-18(15)19(23)21-14-16-7-3-4-10-20-16/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDLRBPZQXCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

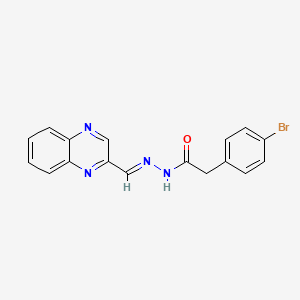
![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)
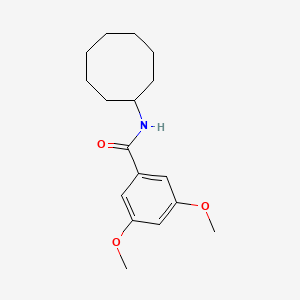
![4-[(cyclohexylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5540764.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)
![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)
![N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)
![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)
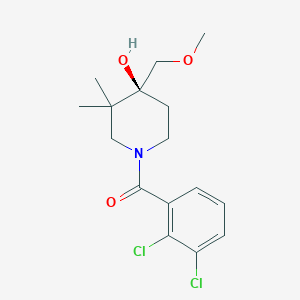
![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)
